Titanium, chlorotris(2-propanolato)-, (T-4)-

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Precursor for Advanced Materials

- Ultralow Density Ceramics: Chlorotriisopropoxytitanium(IV) serves as a precursor for synthesizing ultralow density ceramic materials. These materials possess unique properties like high thermal stability and low weight, making them attractive for applications in aerospace and energy sectors [Source: Sigma-Aldrich product page on Chlorotriisopropoxytitanium(IV) solution, ].

Catalyst in Organic Chemistry

- Aldol Reactions: Chlorotriisopropoxytitanium(IV) acts as a Lewis acid catalyst in aldol reactions. It promotes the formation of carbon-carbon bonds between carbonyl compounds, leading to the creation of complex organic molecules. The compound's ability to enhance regio- and stereocontrol in these reactions is particularly valuable for researchers [Source: Santa Cruz Biotechnology product page on Chlorotriisopropoxytitanium(IV), ].

Additional Considerations:

This compound is a colorless liquid that finds use in various scientific research applications, particularly in the development of new materials []. Its significance lies in its ability to act as a precursor to titanium dioxide (TiO2), a widely used material with valuable properties [].

Molecular Structure Analysis

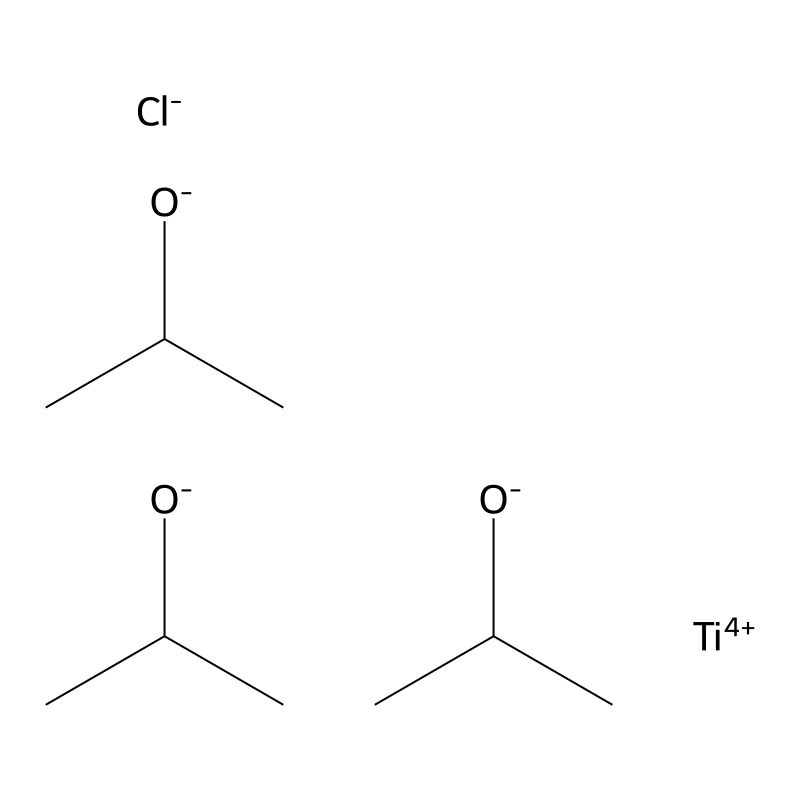

Chlorotriisopropoxytitanium(IV) has the chemical formula Ti(OC3H7)3Cl. The central atom is titanium (Ti) in its +4 oxidation state. It is bonded to three isopropoxy groups (OC3H7) and a chlorine atom (Cl) in a tetrahedral arrangement []. This tetrahedral structure is a common feature for many titanium(IV) compounds.

Chemical Reactions Analysis

One of the key reactions involving Chlorotriisopropoxytitanium(IV) is its hydrolysis, where it reacts with water to form titanium dioxide (TiO2) and isopropyl alcohol. The balanced chemical equation for this reaction is:

Ti(OC3H7)3Cl + H2O -> TiO2 + 3HOC3H7 + HCl []

This hydrolysis reaction is utilized in various thin-film deposition techniques for creating TiO2 films, which have applications in solar cells, photocatalysis, and other areas [].

Physical And Chemical Properties Analysis

Chlorotriisopropoxytitanium(IV) primarily functions as a precursor for TiO2 formation. During hydrolysis, the isopropoxy and chlorine ligands are replaced by oxygen atoms, leading to the formation of the TiO2 network. The specific mechanism of this hydrolysis reaction involves the attack of water molecules on the titanium center, followed by the release of the leaving groups (isopropyl alcohol and hydrochloric acid) [].

UNII

Other CAS

General Manufacturing Information

PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.